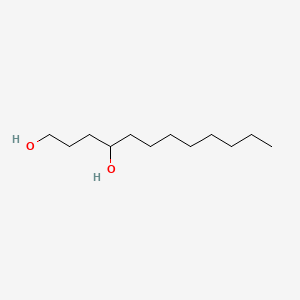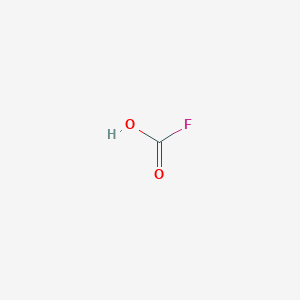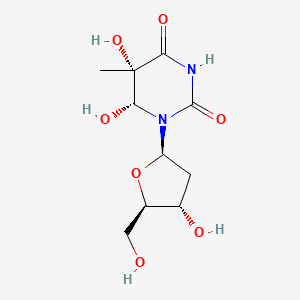
Thymidine, 5,6-dihydro-5,6-dihydroxy-, (5S,6R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by the addition of hydroxyl groups at the 5 and 6 positions of the thymine ring, resulting in two chiral centers at these positions . The (5S,6R) configuration is one of the stereoisomers of thymine glycol.
Preparation Methods
Synthetic Routes and Reaction Conditions
Thymidine, 5,6-dihydro-5,6-dihydroxy-, (5S,6R)-, can be synthesized through the oxidation of thymidine. This process typically involves the use of oxidizing agents such as ionizing radiation or reactive oxygen species . The reaction conditions must be carefully controlled to ensure the formation of the desired stereoisomer.
Industrial Production Methods
Industrial production of thymine glycol involves large-scale oxidation processes. These processes are designed to maximize yield and purity while minimizing the formation of unwanted by-products. The use of advanced purification techniques, such as chromatography, is essential to isolate the (5S,6R) stereoisomer from other possible isomers .
Chemical Reactions Analysis
Types of Reactions
Thymidine, 5,6-dihydro-5,6-dihydroxy-, (5S,6R)-, undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex derivatives.
Reduction: Reduction reactions can revert thymine glycol back to thymidine.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of more oxidized derivatives, while reduction can yield thymidine .
Scientific Research Applications
Thymidine, 5,6-dihydro-5,6-dihydroxy-, (5S,6R)-, has several scientific research applications:
Chemistry: Used as a model compound to study oxidative damage to DNA.
Biology: Serves as a marker for oxidative stress in biological systems.
Medicine: Investigated for its potential role in DNA repair mechanisms and its implications in cancer research.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of thymine glycol involves its incorporation into DNA, where it can cause structural distortions. These distortions can interfere with DNA replication and transcription, leading to mutations and other genetic alterations. The compound is recognized and excised by specific DNA repair enzymes, which restore the normal DNA structure .
Comparison with Similar Compounds
Similar Compounds
Thymidine: The unmodified nucleoside from which thymine glycol is derived.
5,6-Dihydro-5,6-dihydroxythymine: Another stereoisomer of thymine glycol with different chiral centers.
Uniqueness
Thymidine, 5,6-dihydro-5,6-dihydroxy-, (5S,6R)-, is unique due to its specific stereochemistry, which influences its biological activity and interactions with DNA repair enzymes. This stereoisomer is particularly important in studies of oxidative DNA damage and repair mechanisms .
Properties
CAS No. |
38709-52-3 |
|---|---|
Molecular Formula |
C10H16N2O7 |
Molecular Weight |
276.24 g/mol |
IUPAC Name |
(5S,6R)-5,6-dihydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H16N2O7/c1-10(18)7(15)11-9(17)12(8(10)16)6-2-4(14)5(3-13)19-6/h4-6,8,13-14,16,18H,2-3H2,1H3,(H,11,15,17)/t4-,5+,6+,8+,10+/m0/s1 |
InChI Key |
RKEITGVZZHXKON-ZTOQJESFSA-N |
Isomeric SMILES |
C[C@@]1([C@H](N(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
CC1(C(N(C(=O)NC1=O)C2CC(C(O2)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



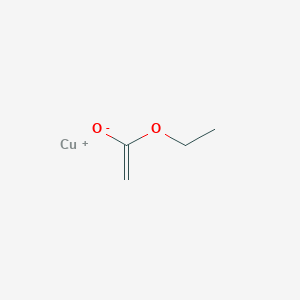
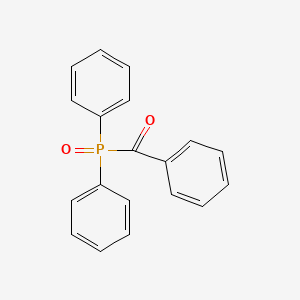


![4-methyl-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14677833.png)
![7-Butyl-4,6-dimethyl-1,4-dihydro-9H-imidazo[1,2-a]purin-9-one](/img/structure/B14677838.png)
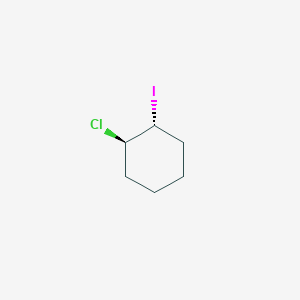
![1-Methyl-4-[(phenylsulfanyl)methanesulfonyl]benzene](/img/structure/B14677852.png)
![4-[Acetyl(nitroso)amino]phenyl acetate](/img/structure/B14677866.png)
